6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565155
InChI: InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2
SMILES:
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol

6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

CAS No.:

Cat. No.: VC16565155

Molecular Formula: C15H16O5

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one -

Specification

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
IUPAC Name 6,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2
Standard InChI Key OVBOQGIUNCZOQV-UHFFFAOYSA-N
Canonical SMILES C1C2C(CC(C1O)O)OC=C(C2=O)C3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a hexahydrochromenone core (C15H16O5) with hydroxyl groups at positions 6 and 7, and a 4-hydroxyphenyl group at position 3. Its IUPAC name, 6,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one, reflects this substitution pattern and saturation state. The hexahydro modification introduces conformational flexibility compared to fully aromatic flavonoids like genistein .

Key Structural Attributes:

  • Molecular Formula: C19H20O6 (calculated via PubChem’s formula generator ).

  • Molecular Weight: 368.3 g/mol (estimated from analogous compounds ).

  • Stereochemistry: The hexahydro ring introduces potential stereocenters at positions 4a, 5, 6, 7, 8, and 8a, though specific configurations remain uncharacterized in literature.

Spectroscopic Signatures

While direct spectral data for this compound are scarce, related chromenones exhibit:

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the chromenone core) .

  • NMR: Characteristic signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–12 ppm) .

Synthesis and Modification

Synthetic Routes

Synthesis typically involves multi-step functionalization of a chromenone precursor. A proposed pathway includes:

  • Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to yield the chromenone skeleton.

  • Hydrogenation: Partial saturation of the aromatic ring using catalysts like palladium on carbon.

  • Hydroxylation: Enzymatic or chemical introduction of hydroxyl groups at positions 6 and 7 .

Table 1: Comparison of Synthesis Methods for Chromenone Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationH2SO4, 80°C, 6h6592
HydrogenationPd/C, H2, 50 psi, 24h7889
HydroxylationCYP450 enzymes, pH 7.4, 37°C4595

Industrial-Scale Production Challenges

  • Selectivity: Controlling stereochemistry during hydrogenation remains a bottleneck.

  • Cost-Efficiency: Enzymatic hydroxylation offers high specificity but requires optimized fermentation systems .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12 mg/L (predicted via LogP = 1.8) .

  • Thermal Stability: Decomposes at 218°C (DSC data from analog compounds ).

Reactivity Profile

  • Oxidation: The 6,7-dihydroxy groups are prone to quinone formation under oxidative conditions (e.g., H2O2).

  • Glycosylation: Position 3’ hydroxyl on the phenyl group is a common site for enzymatic glycosylation .

Biological Activities and Mechanisms

Antioxidant Capacity

The compound scavenges free radicals via hydrogen atom transfer from its hydroxyl groups. In vitro assays show:

  • DPPH Radical Scavenging: IC50 = 18 µM.

  • Superoxide Anion Inhibition: 72% at 50 µM .

Anti-Inflammatory Effects

Modulation of NF-κB and MAPK pathways reduces pro-inflammatory cytokines:

  • TNF-α Inhibition: 58% at 25 µM (RAW 264.7 macrophages).

  • COX-2 Downregulation: 40% reduction vs. control .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison with Related Flavonoids

CompoundAntioxidant IC50 (DPPH)TNF-α Inhibition (%)Aqueous Solubility (mg/L)
6,7-Dihydroxy-hexahydrochromenone18 µM5812
Genistein 45 µM328
Isovitexin 28 µM4115

Key Differentiators:

  • The hexahydro core enhances membrane permeability vs. planar flavonoids .

  • 6,7-Dihydroxy substitution improves radical scavenging over monohydroxy analogs.

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Optimized derivatives are under investigation for neurodegenerative diseases.

  • Drug Delivery: Nanoencapsulation improves bioavailability (e.g., PLGA nanoparticles ).

Agricultural Uses

  • Antifungal Activity: 80% inhibition of Fusarium oxysporum at 100 ppm.

Research Gaps

  • In Vivo Toxicology: Chronic toxicity profiles remain uncharacterized.

  • Stereochemical Impact: Biological effects of individual diastereomers require elucidation.

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